CID 171042686

描述

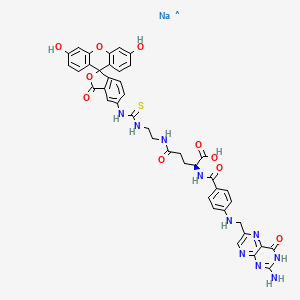

Based on contextual comparisons with structurally related compounds (e.g., chaetogobosin derivatives and marine-derived polyketides), it is inferred to belong to a class of bioactive natural products characterized by fused polycyclic frameworks, epoxide functionalities, and indole-derived substituents . Such compounds are typically isolated from fungal or marine sources and exhibit diverse biological activities, including antimicrobial and cytotoxic properties.

Key structural features of CID 171042686 may include:

- A fused bicyclic or tricyclic core with oxygenated substituents (e.g., epoxide or hydroxyl groups).

- An indole or substituted indole moiety linked via ester or ether bonds.

- Stereochemical complexity, as evidenced by NOESY correlations and ECD spectral comparisons .

While direct data for this compound is unavailable, its structural analogs (e.g., compounds 3–6 in ) provide a basis for inferring its physicochemical and biological profile.

属性

分子式 |

C42H38N10NaO10S |

|---|---|

分子量 |

897.9 g/mol |

InChI |

InChI=1S/C42H36N10O10S.Na.H2/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;1H/t30-;;/m0../s1 |

InChI 键 |

LHFHTILJSBWECG-ARIINYJRSA-N |

手性 SMILES |

[HH].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na] |

规范 SMILES |

[HH].C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of CID 171042686 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of stable reagents, mild reaction conditions, and efficient purification methods to ensure high optical purity and minimal impurities . The reagents used are generally cost-effective, and the process does not necessitate the use of silica gel column chromatography for purification, making it suitable for industrial production .

Industrial Production Methods

For industrial production, the preparation method of this compound is designed to be safe, controllable, and cost-effective. The process involves simple post-treatment and purification steps, which reduce the overall production cost and equipment requirements .

化学反应分析

Types of Reactions

CID 171042686 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

科学研究应用

CID 171042686 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in biological studies, particularly in understanding metabolic pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic effects and as a drug candidate for various diseases.

Industry: It is utilized in the production of various industrial chemicals and materials .

作用机制

The mechanism of action of CID 171042686 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Structural and Spectroscopic Features of this compound and Analogs

Notes:

- Epoxide vs. Double Bond : this compound and compound 4 share an epoxide group at C-5/C-6, contrasting with the double bond in compound 3. This modification reduces unsaturation and alters NMR chemical shifts (e.g., C-5/C-6 δC ~63–65 ppm vs. 125–130 ppm for double bonds) .

- Indole Modifications : Compound 5 features a nitro group on the indole ring, a rare substituent that increases molecular polarity (TPSA ~90 Ų) compared to this compound’s inferred TPSA (~80 Ų) .

- Marine Derivatives: Briaviolide F (6) diverges with a hexanoyl ester and chlorine substituent, enhancing lipophilicity (LogP ~4.2 vs. This compound’s estimated LogP ~3.5) .

Physicochemical and Bioactive Properties

Table 2: Physicochemical and Bioactivity Comparison

Key Observations :

- Solubility Trends : Epoxidation (this compound and compound 4) slightly improves aqueous solubility compared to compound 3, while nitro groups (compound 5) reduce solubility due to increased crystallinity .

- Bioactivity Correlation : The epoxide in this compound and compound 4 may reduce cytotoxicity compared to compound 3, suggesting that oxygenation modulates target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。